Me-Tetrazine-PEG4-amine hydrochloride salt is a specialized chemical compound used in bioconjugation and bioorthogonal chemistry. It combines a tetrazine moiety with a polyethylene glycol (PEG) chain, which enhances solubility and biocompatibility, making it suitable for various scientific applications. The compound's unique structure allows for rapid and selective reactions with strained alkenes, facilitating the modification of biomolecules in complex biological environments.
Me-Tetrazine-PEG4-amine hydrochloride salt is synthesized from commercially available precursors and is often produced in research laboratories or by chemical suppliers specializing in bioconjugation reagents. The compound is available through various chemical vendors, including Conju-Probe and AxisPharm, which provide detailed specifications and applications for researchers .
This compound falls under the category of bioorthogonal reagents, specifically designed for click chemistry applications. It is classified as a heterobifunctional linker due to its ability to react with both amines and strained alkenes through inverse electron demand Diels-Alder (iEDDA) reactions, making it a versatile tool in chemical biology.
The synthesis of Me-Tetrazine-PEG4-amine hydrochloride typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .
The molecular formula of Me-Tetrazine-PEG4-amine hydrochloride salt is C20H29ClN6O5, with a molecular weight of 470.95 g/mol. The structure comprises:
The compound appears as a red liquid with a purity greater than 90%. It is soluble in methanol, dimethylformamide, and dimethyl sulfoxide, making it suitable for various laboratory applications .
Me-Tetrazine-PEG4-amine hydrochloride primarily participates in inverse electron demand Diels-Alder cycloadditions with strained alkenes such as trans-cyclooctene and norbornene. This reaction is characterized by:
Technical details include the absence of catalysts or additional reagents, which simplifies experimental procedures .
The mechanism involves the formation of a stable dihydropyridazine linkage through the cycloaddition between the tetrazine and a strained alkene. This process can be summarized as follows:
Data indicates that this mechanism operates efficiently under mild conditions, making it ideal for live-cell applications .
Me-Tetrazine-PEG4-amine hydrochloride salt has numerous scientific uses:
The molecular architecture of methyltetrazine-PEG4-amine HCl salt (CAS: 1802908-05-9) embodies strategic design principles essential for effective bioorthogonal chemistry. The compound integrates three critical components: (1) A methyltetrazine moiety serving as the bioorthogonal reaction partner; (2) A tetraethylene glycol (PEG4) spacer enhancing aqueous solubility and biomolecule accessibility; and (3) A primary amine group enabling straightforward conjugation to carboxylic acid-containing molecules [1] [4]. This tripartite design addresses fundamental challenges in bioconjugation chemistry by balancing reaction kinetics, hydrophilicity, and functional versatility [4] [7].
The methyltetrazine group exhibits accelerated reaction kinetics with trans-cyclooctene (TCO) dienophiles, achieving second-order rate constants up to 30,000 M⁻¹s⁻¹ – among the fastest bioorthogonal reactions known [10]. This kinetic advantage stems from the electron-withdrawing methyl substituent, which lowers the lowest unoccupied molecular orbital (LUMO) energy of the tetrazine ring, significantly enhancing its reactivity in inverse electron demand Diels-Alder (iEDDA) cycloadditions [4]. Simultaneously, the methyl group provides enhanced chemical stability compared to unsubstituted tetrazines, reducing susceptibility to hydrolysis and nucleophilic attack in biological matrices [4] [7].
Table 1: Core Structural Components and Their Functions
Structural Element | Chemical Function | Biological Application |
---|---|---|
Methyltetrazine ring | iEDDA click chemistry partner | Bioorthogonal ligation with TCO-modified biomolecules |
PEG4 spacer | Hydrophilicity enhancer | Improved water solubility and reduced non-specific binding |
Primary amine | Nucleophile for conjugation | Derivatization with carboxylic acids or activated esters |
HCl salt form | Improved stability and handling | Storage stability and controlled solubility |
The synthesis of methyltetrazine-PEG4-amine follows a modular approach beginning with the preparation of the methyltetrazine core, followed by sequential coupling with the PEG4 spacer and termination with a protected amine functionality. The PEG4 spacer (15 atoms, 13.5 Å) is integrated through nucleophilic aromatic substitution between the methyltetrazine phenyl chloride and the hydroxyl terminus of tetraethylene glycol, yielding a stable ether linkage [4]. This is followed by conversion of the terminal hydroxyl to an amine via Mitsunobu reaction or mesylate displacement with phthalimide, culminating in deprotection to yield the primary amine [5].
The terminal amine functionality (pKa ~8.5-9.5) enables direct conjugation strategies through formation of amide bonds with carboxylic acid-containing biomolecules. This reaction typically employs carbodiimide activators (EDC or DCC) with catalytic additives (NHS or HOAt) in anhydrous polar aprotic solvents (DMF, DCM) at concentrations ranging from 5-50 mM [4] [5]. The PEG4 spacer's flexibility provides critical spatial separation between the tetrazine and biomolecule, reducing steric hindrance during click reactions while maintaining efficient energy transfer in FRET-based applications [4].
The HCl salt form (noted in molecular formula C₁₇H₂₅N₅O₄·HCl) significantly improves the compound's crystallinity and storage stability compared to the free base. This salt formation occurs through HCl gas treatment in anhydrous diethyl ether, yielding a hygroscopic pink solid with consistent purity (>95% by HPLC) [2] [5]. The hydrochloride salt enhances solubility in aqueous buffers (PBS, HEPES) while maintaining stability during shipping at ambient temperatures [8].
Table 2: Comparative Physicochemical Properties from Commercial Sources
Parameter | Creative-Biolabs [1] | ChemImpex [2][8] | Vector Labs [4][7] | AxisPharm [5] |
---|---|---|---|---|
Molecular Weight | 363.41 (free base) | 399.87 (HCl salt) | 363.19 (free base) | 399.5 (HCl salt) |
Purity | 90% | ≥99% (HPLC) | >95% (HPLC) | ≥95% |
Appearance | Not specified | Pink solid | Pink solid | Not specified |
Storage | -20°C | -10°C desiccated | -20°C desiccated | -20°C |
Solubility | Aqueous soluble | Not specified | DMSO, DMF, DCM | Not specified |
The methyl substituent in methyltetrazine-PEG4-amine confers substantial stability advantages over unsubstituted tetrazines. Accelerated stability studies reveal a 4.3-fold enhancement in hydrolytic stability at physiological pH (7.4 PBS buffer, 37°C) compared to hydrogen-substituted analogs [4]. This stability improvement stems from the electron-donating character of the methyl group, which reduces electrophilicity at the tetrazine C-3 position, thereby decreasing susceptibility to nucleophilic attack by water molecules [7].
Despite these improvements, stability optimization requires careful consideration of formulation parameters. Lyophilized methyltetrazine-PEG4-amine HCl salt maintains >95% purity for 24 months when stored desiccated at -20°C [1] [8]. In solution, stability varies dramatically with solvent: while aqueous solutions (1 mg/mL in PBS) show <5% decomposition after 24 hours at 4°C, extended stability requires organic co-solvents such as DMSO (20-30% v/v) to maintain reactivity [4]. The PEG4 spacer contributes significantly to solubility (up to 25 mM in water), preventing aggregation-driven decomposition observed with hydrophobic linkers [5].
In biological matrices, stability challenges include serum nucleophiles (glutathione, cysteine) and enzymatic degradation. Serum stability assays demonstrate 87% intact compound after 6 hours incubation in human serum at 37°C – significantly higher than the 42% observed for unsubstituted tetrazine-PEG4-amine [7]. This enhanced stability enables efficient bioconjugation in complex biological environments without requiring excessive reagent concentrations that might cause off-target effects [10].
The terminal amine functionality of methyltetrazine-PEG4-amine HCl salt enables two principal conjugation strategies: direct conjugation via amide bond formation and indirect approaches through intermediate linkers. Direct conjugation exploits the amine's reactivity with carboxylic acid groups on biomolecules using carbodiimide chemistry. This single-step approach yields conjugates with minimal structural complexity but faces limitations with acid-sensitive biomolecules and potential side reactions at other nucleophilic sites [4] [5].
Indirect approaches utilize bifunctional crosslinkers to bridge the tetrazine reagent and biomolecule. Common strategies include:
Table 3: Performance Comparison of Conjugation Strategies
Conjugation Approach | Reaction Time | Conjugation Efficiency | Applicable Biomolecules | Stability of Conjugate |
---|---|---|---|---|
Direct amine-carboxyl | 2-4 hours | 60-75% | Carboxyl-containing proteins, small molecules | High (stable amide bond) |
NHS ester-mediated | 30-90 minutes | 85-95% | Lysine-containing proteins | Moderate (potential hydrolysis) |
SPAAC bridge | 1-2 hours | 75-85% | Azide-functionalized molecules | High (stable triazole) |
Enzymatic ligation | 4-16 hours | 50-70% | LPETG-tagged proteins | High (native peptide bond) |
Reaction kinetics studies reveal indirect approaches offer significant advantages for sensitive biologics. For antibody conjugation, NHS-ester-mediated approaches achieve 80-90% conjugation efficiency with minimal aggregation (<5%), while direct carbodiimide-mediated conjugation yields 60-70% efficiency with 10-15% aggregation [4]. However, the direct approach maintains superiority for small molecule conjugation where steric effects are minimized, particularly with carboxylic acid-containing cytotoxic agents (e.g., monomethyl auristatin E) for antibody-drug conjugate (ADC) synthesis [5] [6].
The PEG4 spacer plays a crucial role in both strategies by providing conformational flexibility that maintains tetrazine reactivity post-conjugation. Kinetic analyses show minimal difference in second-order rate constants with TCO between directly conjugated methyltetrazine-PEG4-amine (k₂ = 28,000 ± 1,200 M⁻¹s⁻¹) and the unconjugated reagent (k₂ = 30,000 ± 1,500 M⁻¹s⁻¹), demonstrating negligible steric impact from the PEG4 spacer [10].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: